molecular formula C31H33N5O9S B607476 Fluorescein-PEG4-azide CAS No. 1454662-54-4

Fluorescein-PEG4-azide

Cat. No.: B607476
CAS No.: 1454662-54-4
M. Wt: 651.69
InChI Key: UJBMQXVHSKEUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG4-azide typically involves the conjugation of fluorescein with a polyethylene glycol (PEG) spacer and an azide group. The process begins with the activation of fluorescein, followed by the attachment of the PEG spacer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Fluorescein-PEG4-azide primarily undergoes Click Chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions . These reactions are highly efficient and occur under mild conditions without the need for toxic catalysts.

Common Reagents and Conditions:

    SPAAC Reaction: This reaction involves the use of cyclooctynes as the alkyne partner.

    iEDDA Reaction: This reaction involves the use of tetrazines as the dienophile.

Major Products: The major products formed from these reactions are triazoles (from SPAAC) and pyridazines (from iEDDA), which are stable and can be further utilized in various applications .

Mechanism of Action

The mechanism of action of Fluorescein-PEG4-azide involves its ability to undergo Click Chemistry reactions, which allows for the efficient and specific conjugation of biomolecules. The azide group reacts with alkyne or tetrazine partners to form stable triazole or pyridazine linkages, respectively . This enables the compound to be used in various applications, such as molecular imaging and targeted drug delivery .

Properties

IUPAC Name

1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O9S/c32-36-34-8-10-41-12-14-43-16-15-42-13-11-40-9-7-33-30(46)35-20-1-4-24-23(17-20)29(39)45-31(24)25-5-2-21(37)18-27(25)44-28-19-22(38)3-6-26(28)31/h1-6,17-19,37-38H,7-16H2,(H2,33,35,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBMQXVHSKEUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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